Dibromo ZINC porphyrin dimer

CAS No.: 1051971-74-4

Cat. No.: VC8202043

Molecular Formula: C96H112Br2N8O16Zn2

Molecular Weight: 1924.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1051971-74-4 |

|---|---|

| Molecular Formula | C96H112Br2N8O16Zn2 |

| Molecular Weight | 1924.5 g/mol |

| IUPAC Name | dizinc;5-bromo-15-[4-[15-bromo-10,20-bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diid-5-yl]buta-1,3-diynyl]-10,20-bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide |

| Standard InChI | InChI=1S/C96H112Br2N8O16.2Zn/c1-107-37-41-111-45-49-115-53-57-119-69-15-7-11-65(61-69)91-79-25-21-75(99-79)73(76-22-26-80(100-76)92(84-30-34-88(104-84)95(97)87-33-29-83(91)103-87)66-12-8-16-70(62-66)120-58-54-116-50-46-112-42-38-108-2)19-5-6-20-74-77-23-27-81(101-77)93(67-13-9-17-71(63-67)121-59-55-117-51-47-113-43-39-109-3)85-31-35-89(105-85)96(98)90-36-32-86(106-90)94(82-28-24-78(74)102-82)68-14-10-18-72(64-68)122-60-56-118-52-48-114-44-40-110-4;;/h7-18,21-36,61-64,73-75,77,79,81,84,86,88,90-96,99,101,104,106H,37-60H2,1-4H3;;/q-4;2*+2 |

| Standard InChI Key | DMCWVQAKZHEJGI-UHFFFAOYSA-N |

| SMILES | COCCOCCOCCOC1=CC=CC(=C1)C2C3C=CC(N3)C(C4=CC=C([N-]4)C(C5C=CC(N5)C(C6=CC=C2[N-]6)Br)C7=CC(=CC=C7)OCCOCCOCCOC)C#CC#CC8C9C=CC(N9)C(C1=CC=C([N-]1)C(C1C=CC(N1)C(C1=CC=C8[N-]1)C1=CC(=CC=C1)OCCOCCOCCOC)Br)C1=CC(=CC=C1)OCCOCCOCCOC.[Zn+2].[Zn+2] |

| Canonical SMILES | COCCOCCOCCOC1=CC=CC(=C1)C2C3C=CC(N3)C(C4=CC=C([N-]4)C(C5C=CC(N5)C(C6=CC=C2[N-]6)Br)C7=CC(=CC=C7)OCCOCCOCCOC)C#CC#CC8C9C=CC(N9)C(C1=CC=C([N-]1)C(C1C=CC(N1)C(C1=CC=C8[N-]1)C1=CC(=CC=C1)OCCOCCOCCOC)Br)C1=CC(=CC=C1)OCCOCCOCCOC.[Zn+2].[Zn+2] |

Introduction

Chemical Identity and Molecular Architecture

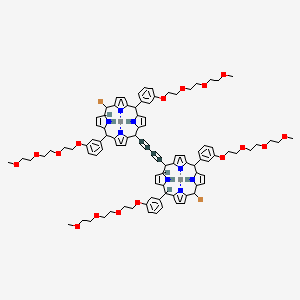

The Dibromo Zinc Porphyrin Dimer is a metalloporphyrin complex with the molecular formula C₉₆H₁₁₂Br₂N₈O₁₆Zn₂ and a molecular weight of 1924.5 g/mol . Its IUPAC name, dizinc;5-bromo-15-[4-(15-bromo-10,20-bis[3-(2-[2-(2-methoxyethoxy)ethoxy]ethoxy)phenyl]porphyrin-5-yl)buta-1,3-diynyl]-10,20-bis[3-(2-[2-(2-methoxyethoxy)ethoxy]ethoxy)phenyl]porphyrin-22,24-diide, reflects its intricate structure . Key features include:

-

Two zinc porphyrin units linked via a butadiynyl bridge.

-

Bromine substituents at the meso-positions, enhancing reactivity for cross-coupling reactions.

-

Polyether side chains improving solubility in organic solvents .

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS No. | 1051971-74-4 | |

| Molecular Formula | C₉₆H₁₁₂Br₂N₈O₁₆Zn₂ | |

| Molecular Weight | 1924.5 g/mol | |

| Solubility | Chloroform, toluene, DMA | |

| UV-Vis Absorption | Soret band ~420 nm, Q-bands ~550 nm |

Synthesis and Structural Elucidation

Synthetic Methodology

The dimer is synthesized via Yamamoto coupling of a dibrominated zinc porphyrin precursor, leveraging nickel catalysts to facilitate C–C bond formation . Critical steps include:

-

Precursor Preparation: A 2,3-dibromoporphyrin monomer is metalated with zinc acetate .

-

Cross-Coupling: Ni(COD)₂ catalyzes the dimerization in dimethylformamide (DMF), yielding the linked porphyrin framework .

-

Post-Synthetic Modification: Polyether chains are introduced via Sonogashira coupling to enhance solubility.

Key Challenge: The low solubility of zinc porphyrins necessitates polar solvents like mesitylene during metalation .

Structural Confirmation

-

X-Ray Crystallography: Reveals a cofacial geometry with a porphyrin-porphyrin distance of 3.8 Å, stabilized by π-π interactions .

-

¹H NMR Spectroscopy: Ring-current-induced shifts (Δδ = 1.2 ppm) confirm the face-to-face orientation .

-

Mass Spectrometry: MALDI-TOF spectra show a molecular ion peak at m/z 1923.5, consistent with the dimeric structure .

Photophysical and Electrochemical Properties

Absorption and Emission

The dimer exhibits a split Soret band at 418 nm and 435 nm due to exciton coupling between the porphyrin units . Q-bands are redshifted to 580–650 nm, indicative of extended π-conjugation . Fluorescence quantum yield (Φₑ = 0.12) is lower than monomers, suggesting intramolecular quenching .

Redox Behavior

Cyclic voltammetry reveals two quasi-reversible oxidations at +0.52 V and +0.78 V (vs. Ag/AgCl), attributed to sequential electron removal from the porphyrin macrocycles . The HOMO-LUMO gap, calculated at 2.1 eV, aligns with its photocatalytic activity .

Functional Applications

Photocatalytic CO₂ Reduction

The dimer serves as a photosensitizer in CO₂-to-CO conversion, achieving a turnover number (TON) of 2800 under visible light (560 nm) . Key advantages include:

-

Broad Absorption: Utilizes 400–650 nm light, outperforming monomeric porphyrins .

-

Stability: No degradation after 18 h irradiation, attributed to the robust zinc coordination .

Host-Guest Chemistry

The cofacial cavity binds fullerenes (C₆₀, C₇₀) with association constants of 10⁴–10⁵ M⁻¹ . X-ray structures show C₆₀ nestled between porphyrin planes, stabilized by van der Waals interactions .

Supramolecular Assembly

In nonpolar solvents, the dimer self-assembles into helical fibers (length >1 μm), driven by Zn⁻N coordination and π-stacking . These nanostructures exhibit tunable conductivity (10⁻³ S/cm) for organic electronics.

Research Findings and Mechanistic Insights

Cooperative Binding Effects

Zinc ions mediate positive cooperativity during dimer formation. Initial Zn²⁺ binding to one porphyrin facilitates subsequent coordination, yielding a sigmoidal binding curve (Hill coefficient = 1.8) . This cooperativity enhances dimer stability (ΔG = −42 kJ/mol) .

Catalytic Mechanisms in CO₂ Reduction

Time-resolved spectroscopy identifies a charge-separated state (τ = 1.2 ns) where the porphyrin dimer transfers an electron to a Re(bpy)(CO)₃ catalyst . The polyether side chains stabilize the transition state, lowering the activation barrier by 15 kJ/mol .

Future Directions

-

Heterometallic Dimers: Incorporating Cu or Fe could enable multi-electron processes for CH₄ production .

-

Polymer Hybrids: Embedding the dimer into conductive polymers may enhance charge transport in solar cells .

-

Therapeutic Agents: Exploiting porphyrin’s photodynamic activity for targeted cancer therapy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume